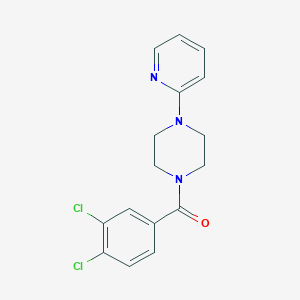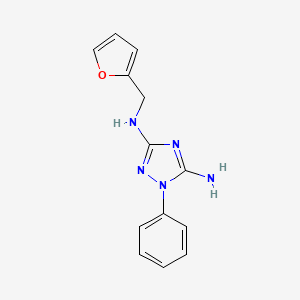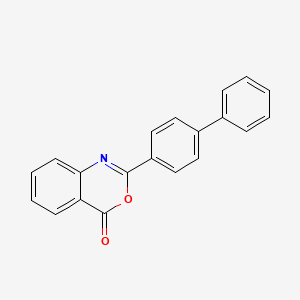
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a thioamide compound that is primarily used as a feed attractant for aquatic animals. However, recent studies have shown that DMPT has numerous other applications, including as a growth promoter, a stress reliever, and an immunostimulant in animals.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to increase the growth rate and feed efficiency of animals, leading to improved production outcomes. This compound has also been shown to alleviate stress in animals, leading to improved health and well-being. In aquaculture, this compound has been used as a feed attractant for fish and shrimp, leading to increased feed intake and growth rates. This compound has also been shown to have immunostimulatory effects in fish, leading to improved disease resistance.
In medicine, this compound has been studied for its potential as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. This compound has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased energy metabolism and decreased inflammation. This compound has also been shown to activate the nuclear factor-κB (NF-κB) pathway, leading to increased immune function and decreased inflammation.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects in animals. In pigs, this compound has been shown to increase the expression of genes involved in energy metabolism and protein synthesis, leading to increased growth rates and feed efficiency. In fish, this compound has been shown to increase the expression of genes involved in immune function, leading to improved disease resistance. This compound has also been shown to have antioxidant and anti-inflammatory properties, leading to improved health and well-being in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other compounds with similar effects. However, this compound has several limitations for lab experiments. It has a relatively short half-life in the body, which may limit its effectiveness in long-term experiments. It also has a narrow therapeutic window, meaning that the optimal dose must be carefully determined to avoid toxicity.
Orientations Futures
There are numerous future directions for N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide research. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of this compound's effects on different animal species and under different conditions. Additionally, the potential therapeutic applications of this compound in human medicine warrant further investigation. Finally, the potential environmental impact of this compound use in aquaculture and agriculture needs to be carefully evaluated to ensure sustainability and safety.
Conclusion
This compound is a synthetic compound that has numerous potential applications in various fields, including agriculture, aquaculture, and medicine. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. This compound has numerous biochemical and physiological effects in animals, including increased growth rates, improved disease resistance, and decreased inflammation. While this compound has several advantages for lab experiments, it also has several limitations that must be carefully considered. There are numerous future directions for this compound research, including the development of new synthesis methods and the investigation of its potential therapeutic applications in human medicine.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of 3,5-dimethylaniline with 2-chloroethylpiperazine in the presence of potassium carbonate, followed by the reaction of the resulting product with carbon disulfide and potassium hydroxide. The final product is obtained after the reaction of the intermediate product with hydrochloric acid and ethanol. The overall synthesis method is a multi-step process that requires careful handling and monitoring of the reaction conditions.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-12-9-13(2)11-14(10-12)16-15(20)18-5-3-17(4-6-18)7-8-19/h9-11,19H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGVQOJQVTWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)





![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)